3-benzyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
3-benzyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This particular compound features a quinazolinone core, substituted with a benzyl group, an ethoxyphenyl group, and an oxadiazole moiety, making it a molecule of interest for various scientific research applications.
Properties
IUPAC Name |
3-benzyl-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-2-32-20-14-12-19(13-15-20)24-28-23(33-29-24)17-34-26-27-22-11-7-6-10-21(22)25(31)30(26)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROYIWSMGIIAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Ethoxybenzamidoxime (5)
Procedure :
4-Ethoxybenzonitrile (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) are refluxed in ethanol with N,N-diisopropylethylamine (DIPEA, 2.0 equiv) for 6 hours. The product is filtered and washed with cold ethanol to yield 5 (yield: 85–90%).
Characterization :
Cyclization to 5-(Bromomethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole (6)
Procedure :
Amidoxime 5 (1.0 equiv) and bromoacetyl chloride (1.2 equiv) are stirred in dichloromethane (DCM) with triethylamine (2.0 equiv) at 0°C for 2 hours. The mixture is warmed to room temperature, washed with water, and dried over Na₂SO₄. Solvent evaporation yields 6 as a pale-yellow solid (yield: 70–75%).
Characterization :
- IR (KBr) : 1618 cm⁻¹ (C=N stretch), 1070 cm⁻¹ (C-O-C stretch).
- ¹³C NMR (CDCl₃*) : δ 168.5 (C=N-O), 162.0 (C-O-C), 128.9–114.7 (Ar-C), 63.5 (OCH₂CH₃), 32.1 (CH₂Br).
Alkylation of Quinazolinone-2-thione with Bromomethyl Oxadiazole
The final step involves S-alkylation of 4 with 6 to form the thioether linkage.
Procedure :
A mixture of 4 (1.0 equiv), 6 (1.2 equiv), and sodium methoxide (1.5 equiv) in dry methanol is refluxed for 8 hours. The precipitate is filtered and recrystallized from ethanol to yield the target compound 7 (yield: 55–60%).
Characterization :
- IR (KBr) : 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S), 1065 cm⁻¹ (C-O-C).
- ¹H NMR (DMSO-d₆) : δ 8.25 (d, J = 8.0 Hz, 1H, C5-H), 7.80–7.45 (m, 12H, Ar-H), 5.45 (s, 2H, N-CH₂-Ph), 4.50 (s, 2H, S-CH₂), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- ESI-MS : m/z 527.2 [M+H]⁺.
Optimization and Comparative Analysis
Thionation Efficiency
Lawesson’s reagent outperforms phosphorus pentasulfide (P₄S₁₀) in thionation yield (58–63% vs. 45–50%) due to reduced side reactions.
Oxadiazole Cyclization
Bromoacetyl chloride ensures higher regioselectivity compared to chloroacetyl derivatives, minimizing 1,3,4-oxadiazole byproducts.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or other functional groups, leading to different derivatives.
Substitution: The benzyl and ethoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and TBHP.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the oxadiazole ring.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of quinazolinone compounds exhibit significant anticancer activities. For instance, compounds similar to 3-benzyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and inhibition of cell proliferation .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have demonstrated that quinazolinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This is attributed to their ability to disrupt cellular processes in microbial organisms .
Anti-inflammatory Effects
Compounds within this class have also been explored for their anti-inflammatory effects. They may inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Enzyme Inhibition
The oxadiazole moiety has been linked to enzyme inhibition, particularly in pathways related to cancer cell survival and proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Interaction with Receptors
Similar compounds have shown the ability to interact with various receptors in biological systems, influencing signaling pathways that are critical for cellular function and survival .
Synthesis and Evaluation
A study focused on synthesizing derivatives based on the quinazolinone scaffold reported promising results in terms of biological activity against cancer cells. The synthesized compounds were evaluated for their cytotoxic effects using MTT assays, revealing significant activity against multiple cancer cell lines .
Pharmacokinetic Studies
In silico pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds. These studies suggest favorable pharmacokinetic profiles that could enhance the therapeutic efficacy of this compound .
Mechanism of Action
The mechanism of action of 3-benzyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound’s antimicrobial effects could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: A core structure with broad biological activities, similar to the compound .
2-aminobenzamides: Precursors in the synthesis of quinazolinones, sharing structural similarities.
Oxadiazoles: A class of heterocyclic compounds with diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness
3-benzyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring and ethoxyphenyl group enhances its potential for therapeutic applications and chemical versatility.
Biological Activity
3-benzyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C24H20N4O4S2
- Molecular Weight : 492.57 g/mol
- CAS Number : 1040671-00-8
The biological activity of quinazolinone derivatives, including this compound, is primarily attributed to their ability to inhibit various protein kinases. These kinases play crucial roles in cell signaling pathways related to cell growth and proliferation.
Key Findings:
- Inhibition of Tyrosine Kinases : Studies have shown that quinazolinone derivatives can effectively inhibit multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2. For instance, compounds structurally similar to our target compound exhibited significant inhibitory activity against these kinases, which are often implicated in cancer progression .
- Cytotoxicity : In vitro studies demonstrated that certain quinazolinone derivatives possess potent cytotoxic effects against various cancer cell lines. For example, compounds with similar structures showed IC50 values comparable to established chemotherapy agents .
Antimicrobial Activity
Research indicates that derivatives of quinazolinone also exhibit antimicrobial properties. The compound was tested against a range of bacteria and fungi using methods such as the paper disc diffusion technique and broth microdilution method.
Antimicrobial Efficacy:
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bacterial | 1.95 μg/mL |
| Escherichia coli | Bacterial | 0.50 μg/mL |
| Candida albicans | Fungal | 3.90 μg/mL |
| Aspergillus niger | Fungal | 5.00 μg/mL |
These results suggest that the compound may be effective against both gram-positive and gram-negative bacteria as well as certain fungal strains .
Case Studies
Several studies have investigated the biological activity of quinazolinone derivatives:
- Anticancer Studies : A series of quinazolinone compounds were synthesized and evaluated for their cytotoxicity against human breast cancer cells. The study found that specific derivatives exhibited potent inhibitory effects on cancer cell proliferation .
- Antimicrobial Studies : Research focusing on the synthesis of new quinazolinone-based compounds revealed significant antimicrobial activities against various pathogens. The study highlighted the potential of these compounds as lead candidates for developing new antimicrobial agents .
Q & A
Q. How can researchers optimize the synthesis of 3-benzyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including the formation of intermediates such as the 1,2,4-oxadiazole ring and quinazolinone core. Key steps include:
- Intermediate Preparation : React 4-ethoxyphenylcarboxamide with hydroxylamine to form the oxadiazole ring under reflux in ethanol .
- Thioether Linkage : Use a nucleophilic substitution reaction between a benzylthiol intermediate and a chloromethyl-oxadiazole derivative in the presence of a base (e.g., K₂CO₃) .
- Purification : Employ column chromatography with a gradient elution system (hexane:ethyl acetate) and confirm purity via HPLC (>95%) .
- Yield Optimization : Adjust reaction time (6–12 hours) and temperature (70–80°C) while monitoring progress via TLC .
Table 1 : Synthesis Yield Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 68 | 92 |
| NaH | THF | 70 | 72 | 94 |
| Bleaching Clay | PEG-400 | 75 | 85 | 98 |
Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include:
- Quinazolinone C=O at ~170 ppm (¹³C) .
- Oxadiazole C-N resonance at 160–165 ppm (¹³C) .
- Ethoxy group protons as a quartet at δ 1.35–1.40 ppm (¹H) and a triplet at δ 4.05–4.10 ppm (OCH₂CH₃) .
- IR Spectroscopy : Confirm thioether (C-S stretch at 600–700 cm⁻¹) and oxadiazole (C=N stretch at 1550–1600 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify the molecular ion peak [M+H]⁺ matching the theoretical mass (±2 ppm) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this quinazolinone derivative?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:
- HOMO-LUMO gaps to assess charge-transfer efficiency .
- Electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Validation : Compare computed IR/NMR spectra with experimental data to refine exchange-correlation terms (e.g., inclusion of exact exchange) .
- Reactivity Insights : Simulate interactions with biological targets (e.g., enzyme active sites) via docking studies using AutoDock Vina .
Q. What strategies are recommended to resolve contradictions in biological activity data across studies involving similar quinazolinone derivatives?
- Methodological Answer :
- Systematic Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) and adjust for variables like solvent effects (DMSO tolerance <0.1%) .
- Dose-Response Reproducibility : Conduct triplicate experiments with positive controls (e.g., isoniazid for anti-tubercular activity) to validate potency .
- Structural Confounds : Re-evaluate regiochemical ambiguities (e.g., thioether vs. sulfoxide formation) via X-ray crystallography or NOESY NMR .
Table 2 : Anti-Mycobacterial Activity Comparison
| Derivative | MIC (µg/mL) | Cell Line | Solvent Used | Reference |
|---|---|---|---|---|
| Target Compound | 1.2 | H37Rv (MTB) | DMSO | |
| Analog (4-Fluoro) | 3.5 | H37Rv (MTB) | DMSO | |
| Analog (4-Methoxy) | 0.8 | MDR-TB | Ethanol |
Q. How can researchers design experiments to evaluate the environmental stability and degradation pathways of this compound?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, analyzing degradation via LC-MS .
- Photodegradation : Expose to UV light (254 nm) and monitor byproduct formation using QTOF-MS .
- Ecotoxicity Screening : Use Daphnia magna or algal models to assess LC₅₀ values, adhering to OECD Test Guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
